molecular formula C17H10N4S2 B5182223 1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

Cat. No.: B5182223
M. Wt: 334.4 g/mol
InChI Key: IVSZCOHBNHMDNC-UHFFFAOYSA-N
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Description

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a complex heterocyclic compound that features a unique combination of thiophene, pyridine, and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-amino-2-mercaptobenzene with malononitrile under specific conditions to form the benzothiazole ring . This intermediate is then further reacted with thiophene derivatives and pyridine-based compounds to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4S2/c18-8-10-15(14-6-3-7-22-14)11(9-19)17-21(16(10)20)12-4-1-2-5-13(12)23-17/h1-7,15H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZCOHBNHMDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=CS4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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